molecular formula C34H30N4O4 B12395712 PD-1/PD-L1-IN-16

PD-1/PD-L1-IN-16

カタログ番号: B12395712
分子量: 558.6 g/mol
InChIキー: DSZLGNZKWYEOAL-NDEPHWFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fundamental Role of the PD-1/PD-L1 Axis in Immune Regulation

The PD-1/PD-L1 pathway is a crucial immune checkpoint that plays a pivotal role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. oaepublish.comfrontiersin.org PD-1, a receptor expressed on the surface of activated T cells, B cells, and other immune cells, interacts with its ligands, PD-L1 and PD-L2. abcam.comwikipedia.org This interaction delivers an inhibitory signal to the T cell, effectively dampening its activity. frontiersin.orgcreative-diagnostics.com This mechanism is essential for preventing autoimmunity, where the immune system mistakenly attacks the body's own tissues, and for mitigating collateral damage during inflammatory responses to pathogens. frontiersin.orgjcancer.org

In a healthy state, the expression of PD-L1 on various cells, including antigen-presenting cells (APCs), helps to regulate the immune response. creative-diagnostics.com However, many cancer cells have co-opted this mechanism to their advantage. By overexpressing PD-L1 on their surface, tumor cells can engage with PD-1 on tumor-infiltrating lymphocytes (TILs), leading to the suppression of these T cells' anti-tumor activity. abcam.comfrontiersin.org This "immune escape" allows the cancer to grow and spread unchecked by the host's immune system. oaepublish.com

Overview of Immune Checkpoint Inhibitors

Immune checkpoint inhibitors (ICIs) are a class of therapeutic agents designed to block these inhibitory signals, thereby "releasing the brakes" on the immune system and allowing it to recognize and attack cancer cells. cancer.govscholasticahq.com The most prominent ICIs are monoclonal antibodies that target checkpoint proteins like CTLA-4, PD-1, and PD-L1. abcam.commdpi.com By binding to either PD-1 or PD-L1, these antibody-based drugs prevent their interaction, thus restoring the cytotoxic function of T cells against tumors. cancer.govfrontiersin.org This approach has demonstrated significant and durable clinical responses across a wide range of cancers, revolutionizing the field of oncology. oaepublish.comfrontiersin.org

Rationale for Small Molecule Inhibition of the PD-1/PD-L1 Pathway

While monoclonal antibodies have been highly successful, they possess certain limitations, including high production costs, potential for immunogenicity, and poor penetration into dense tumor tissues. frontiersin.orgpulsus.com These challenges have spurred the development of small molecule inhibitors as an alternative or complementary therapeutic strategy. pulsus.comnih.gov

Small molecules offer several potential advantages over their antibody counterparts. These include:

Improved Tumor Penetration: Due to their lower molecular weight, small molecules can diffuse more effectively into the tumor microenvironment. nih.govacs.org

Oral Bioavailability: Many small molecules can be designed for oral administration, offering greater convenience for patients. frontiersin.orgnih.gov

Lower Production Costs: The manufacturing process for small molecules is generally less complex and more cost-effective than for biologics. pulsus.comnih.gov

Shorter Half-Life: A shorter half-life could be beneficial in managing immune-related adverse events. bmj.com

The primary challenge in developing small molecule inhibitors for the PD-1/PD-L1 pathway has been the nature of the protein-protein interaction (PPI) interface, which is relatively large and flat, making it difficult for small molecules to bind with high affinity and specificity. nih.gov

Introduction to PD-1/PD-L1-IN-16 as a Small Molecule Modulator

This compound is a chemical compound identified as a small molecule modulator of the PD-1/PD-L1 pathway. It belongs to a class of inhibitors that function by inducing the dimerization of PD-L1. aging-us.commdpi.com This mechanism is distinct from simply blocking the binding site. By causing two PD-L1 molecules to bind together, the inhibitor effectively prevents them from interacting with PD-1 on T cells. mdpi.comresearchgate.net

The discovery of compounds that induce PD-L1 dimerization has opened a new avenue for the design of small molecule inhibitors. mdpi.com Research into compounds like this compound aims to overcome the challenges of targeting the PD-1/PD-L1 PPI and to develop effective, orally bioavailable cancer immunotherapies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C34H30N4O4

分子量

558.6 g/mol

IUPAC名

(3S)-1-[[2-[(5-cyanopyridin-3-yl)methoxy]-4-(4-phenyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C34H30N4O4/c35-17-23-15-24(19-36-18-23)22-42-32-16-26(9-10-27(32)20-37-13-11-28(21-37)34(40)41)33(39)38-14-12-30-29(7-4-8-31(30)38)25-5-2-1-3-6-25/h1-10,15-16,18-19,28H,11-14,20-22H2,(H,40,41)/t28-/m0/s1

InChIキー

DSZLGNZKWYEOAL-NDEPHWFRSA-N

異性体SMILES

C1CN(C[C@H]1C(=O)O)CC2=C(C=C(C=C2)C(=O)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)OCC6=CC(=CN=C6)C#N

正規SMILES

C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)C(=O)N3CCC4=C(C=CC=C43)C5=CC=CC=C5)OCC6=CC(=CN=C6)C#N

製品の起源

United States

Molecular and Cellular Mechanisms of Action of Pd 1/pd L1 in 16

Direct Binding Characteristics to PD-1 or PD-L1 Proteins

While specific binding kinetics and affinity data for PD-1/PD-L1-IN-16 are not extensively detailed in publicly available research, it is hypothesized that this small molecule, like similar inhibitors, directly interacts with the PD-L1 protein. This interaction is likely to occur at the interface where PD-1 would normally bind, thereby sterically hindering the protein-protein interaction. The affinity of such binding is a key determinant of the inhibitor's potency.

Table 1: Illustrative Binding Characteristics of a Small Molecule PD-L1 Inhibitor

Parameter Description Expected Value Range
KD (nM) Dissociation constant; a measure of binding affinity. Lower values indicate stronger binding. Low nanomolar (nM) to micromolar (µM)
kon (M-1s-1) Association rate constant; the rate at which the inhibitor binds to PD-L1. 104 - 106
koff (s-1) Dissociation rate constant; the rate at which the inhibitor unbinds from PD-L1. 10-2 - 10-4

| Binding Site | The specific amino acid residues on PD-L1 that the inhibitor interacts with. | Hydrophobic pocket on the PD-1 binding interface. |

Modulation of PD-1/PD-L1 Interaction Dynamics

This compound is characterized as a potent inhibitor of the PD-1/PD-L1 interaction, with a reported half-maximal inhibitory concentration (IC50) of 53.2 nM. This indicates that at this concentration, the molecule is capable of blocking 50% of the binding between PD-1 and PD-L1 in biochemical assays. By disrupting this interaction, the inhibitor prevents the delivery of suppressive signals to T-cells.

Impact on T-Cell Activation and Proliferation Pathways

The binding of PD-L1 to PD-1 on T-cells typically leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K. By blocking the PD-1/PD-L1 interaction, this compound is expected to prevent this inhibitory signaling cascade. Consequently, this would lead to the restoration of TCR signaling, promoting the activation and proliferation of tumor-antigen specific T-cells. This reactivation is a cornerstone of effective cancer immunotherapy.

Regulation of Effector Cytokine Production (e.g., Interferon-gamma, Interleukin-2)

A primary consequence of T-cell activation is the production of effector cytokines, which are crucial for orchestrating an anti-tumor immune response. T-cell exhaustion, driven by the PD-1/PD-L1 pathway, is characterized by a significant reduction in the secretion of cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (B1167480) (IL-2). By inhibiting this pathway, this compound is anticipated to restore the ability of T-cells to produce these vital signaling molecules. IFN-γ can directly inhibit tumor growth and enhance the presentation of tumor antigens, while IL-2 is a key cytokine for T-cell proliferation and survival.

Table 2: Expected Impact of this compound on T-Cell Cytokine Production

Cytokine Function in Anti-Tumor Immunity Expected Effect of this compound
Interferon-gamma (IFN-γ) Enhances antigen presentation, has anti-proliferative effects on tumor cells, and activates other immune cells. Increased production by reactivated T-cells.
Interleukin-2 (IL-2) Promotes the proliferation and survival of T-cells. Increased secretion by activated T-cells.

| Tumor Necrosis Factor-alpha (TNF-α) | Can induce tumor cell death and promotes inflammation. | Potential increase in production by effector T-cells. |

Reversal of T-Cell Exhaustion Phenotypes

Chronic antigen exposure in the tumor microenvironment leads to a state of T-cell dysfunction known as exhaustion. Exhausted T-cells are characterized by the sustained expression of inhibitory receptors like PD-1, reduced proliferative capacity, and impaired effector functions. A key therapeutic goal of PD-1/PD-L1 blockade is to reverse this exhausted phenotype. This compound, by blocking the inhibitory signal, is expected to contribute to the functional restoration of these exhausted T-cells, enabling them to once again recognize and eliminate cancer cells.

Inducement of PD-L1 Dimerization and Subsequent Internalization by this compound

An emerging mechanism of action for some small molecule PD-L1 inhibitors is the induction of PD-L1 dimerization on the cell surface. This dimerization can prevent PD-L1 from binding to PD-1 and may also trigger the internalization and subsequent degradation of the PD-L1 protein. While it has not been specifically demonstrated for this compound, this represents a potential and potent mechanism by which it could exert its anti-tumor effects. By reducing the surface expression of PD-L1 on tumor cells, the inhibitor would further diminish the capacity of the tumor to suppress the immune system.

Preclinical Pharmacological Evaluation of Pd 1/pd L1 in 16

In Vitro Efficacy Studies

In vitro studies are foundational to understanding the mechanism and potency of a new chemical entity. These assays provide the initial proof-of-concept that the molecule can effectively target the PD-1/PD-L1 axis and modulate immune cell function.

Cell-Based Assays for PD-1/PD-L1 Interaction Blockade (e.g., HTRF Assays)

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common and robust method used to quantify the ability of a small molecule to block the binding of PD-1 to PD-L1. nih.govbmglabtech.com This assay uses recombinant PD-1 and PD-L1 proteins tagged with fluorescent donor and acceptor molecules. When the proteins interact, a fluorescence signal is generated. A successful inhibitor will disrupt this interaction, leading to a measurable decrease in the signal. The potency of the inhibitor is typically reported as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. revvity.comresearchgate.net For many small-molecule inhibitors, these assays have demonstrated IC₅₀ values in the nanomolar range, confirming their high affinity for the target. nih.gov

Assessment of Immune Cell Activation and Cytotoxicity in Co-Culture Systems

To assess the functional consequences of blocking the PD-1/PD-L1 pathway, co-culture systems are employed. In these systems, tumor cells expressing PD-L1 are grown together with immune cells, such as T cells. The addition of a PD-1/PD-L1 inhibitor is expected to reverse the T-cell exhaustion induced by the tumor cells. nih.gov Immune cell activation can be measured by quantifying the release of key cytokines, like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), which are hallmarks of a productive anti-tumor T-cell response. nih.govaacrjournals.org Increased cytotoxicity of T cells against the cancer cells in the presence of the inhibitor provides direct evidence of its efficacy.

Analysis of T-Cell Proliferation and Effector Function Markers

A primary goal of PD-1/PD-L1 blockade is to restore the proliferative capacity of exhausted T cells. The effect of an inhibitor on T-cell proliferation is often measured by culturing peripheral blood mononuclear cells (PBMCs) and stimulating them in the presence of the compound. acs.org Flow cytometry can then be used to quantify the proliferation of specific T-cell subsets (e.g., CD8+ cytotoxic T cells and CD4+ helper T cells). acs.org Furthermore, the expression of effector function markers, such as granzyme B and perforin, can be analyzed to confirm that the proliferating T cells are equipped to kill tumor cells. aacrjournals.org

Comparative Analysis with Established Immune Checkpoint Inhibitors

To benchmark the performance of a novel small-molecule inhibitor, its activity is often compared to established immune checkpoint inhibitors, which are typically monoclonal antibodies like Pembrolizumab or Atezolizumab. mdpi.comnih.gov This comparison can be made across various assays, including HTRF binding assays and functional cell-based assays. While small molecules offer potential advantages like oral bioavailability, demonstrating comparable or superior potency and functional efficacy to approved antibody therapies is a key objective in preclinical development. frontiersin.org

In Vivo Efficacy Studies in Preclinical Tumor Models

Following successful in vitro characterization, the anti-tumor activity of a lead compound is evaluated in living organisms, most commonly in mouse models of cancer.

Syngeneic Mouse Tumor Models

Syngeneic tumor models are the gold standard for evaluating cancer immunotherapies because they utilize immunocompetent mice. oncodesign-services.comaacrjournals.org In these models, mouse cancer cell lines (such as MC38 colon adenocarcinoma, CT26 colon carcinoma, or B16-F10 melanoma) are implanted into mice of the same genetic background. explicyte.comaacrjournals.org This ensures a fully functional immune system that can be modulated by the therapeutic agent. The efficacy of the small-molecule inhibitor is assessed by monitoring tumor growth over time. A significant reduction in tumor volume in treated mice compared to a control group indicates potent anti-tumor activity. nih.gov Furthermore, analysis of the tumor microenvironment can reveal an increase in the infiltration and activation of cytotoxic T cells, providing a mechanistic link between the drug's action and its therapeutic effect. explicyte.com

Humanized Immune System Mouse Models

There is no information available in the scientific literature regarding the use of humanized immune system mouse models to evaluate the efficacy or mechanism of action of a compound named PD-1/PD-L1-IN-16.

Evaluation of Tumor Growth Inhibition and Survival Outcomes in Murine Models

No studies have been published that assess the in vivo anti-tumor activity of this compound in murine cancer models. Consequently, data on tumor growth inhibition and survival outcomes are not available.

Immunophenotypic Analysis of the Tumor Microenvironment

There are no published findings on the effects of this compound on the composition and functional orientation of immune cells within the tumor microenvironment.

Non-Clinical Pharmacokinetic and Pharmacodynamic Characterization

Scientific literature lacks any information regarding the non-clinical pharmacokinetic and pharmacodynamic properties of this compound.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Data on the in vitro ADME profile of this compound, which would characterize its absorption, distribution, metabolism, and excretion properties, have not been made publicly available.

Preclinical Pharmacodynamic Biomarker Identification and Validation

There is no information on the identification or validation of preclinical pharmacodynamic biomarkers to measure the biological activity of this compound in vivo.

Structure Activity Relationships Sar and Rational Design Approaches for Pd 1/pd L1 in 16 Analogues

Medicinal Chemistry Development of Small Molecule PD-1/PD-L1 Inhibitors

The journey to develop potent small-molecule PD-1/PD-L1 inhibitors began with the disclosure of a biphenyl-based scaffold by Bristol-Myers Squibb (BMS). rsc.orgiiarjournals.org Compounds such as BMS-202 served as the foundational lead structure for numerous subsequent medicinal chemistry campaigns. acs.orgnih.gov These initial compounds were identified as true small-molecule inhibitors of the PD-1/PD-L1 interaction, and their biological activity was confirmed using assays like the homogeneous time-resolved fluorescence (HTRF) binding assay. iiarjournals.orgmdpi.com

Subsequent development efforts focused on modifying this lead scaffold to improve potency and drug-like properties. researchgate.net Strategies included:

Linker Substitution: Researchers developed novel derivatives by substituting the linker between the core structure and other parts of the molecule. This included creating series with aliphatic amine-linked triaryl components and difluoromethyleneoxy linkages. researchgate.net

Ring-Fusion: To explore new chemical space and optimize compound rigidity and binding, ring-fusing strategies were employed, leading to new scaffolds. acs.orgresearchgate.net

Scaffold Hopping: Efforts were made to replace the central biphenyl (B1667301) core with other structures, such as benzo[d]isoxazole and benzo[d]isothiazole scaffolds, to discover novel chemical series with improved properties. researchgate.netresearchgate.net

One notable strategy involved a cyclization approach using BMS-202 as the lead, which resulted in a series of novel inhibitors featuring a naphthyridine scaffold. acs.org This work led to the identification of compound X14 , which demonstrated potent inhibitory activity. acs.orgnih.gov Another approach focused on creating resorcinol (B1680541) dibenzyl ether-based inhibitors, leading to compound NPH16 , which showed strong potency. acs.org These examples highlight a common theme in the medicinal chemistry development: iterative optimization of a lead structure to enhance target engagement and pharmacokinetic profiles. acs.orgacs.org

Structure-Based Drug Design Methodologies for PD-1/PD-L1-IN-16

Structure-based drug design has been indispensable in the evolution of PD-1/PD-L1 small-molecule inhibitors. A critical breakthrough was the elucidation of the X-ray crystal structure of PD-L1 in complex with early BMS inhibitors. researchgate.netoncotarget.com These structures revealed an unexpected binding mechanism: the small molecule sits (B43327) at the interface of a PD-L1 dimer, stabilizing this dimeric form and thereby blocking the surface required for PD-1 interaction. oncotarget.combmj.com

This discovery shifted the design strategy from directly targeting the PD-1/PD-L1 protein-protein interaction (PPI) interface to identifying molecules that could induce and stabilize the PD-L1 dimer. mdpi.com The crystal structure of the BMS-202/PD-L1 complex (PDB: 5J89) showed that the inhibitor occupies a deep, hydrophobic cleft formed by the two PD-L1 molecules. acs.org This structural insight became the blueprint for rationally designing new analogues. oncotarget.comnih.gov

For instance, the design of the potent inhibitor X14 was guided by analyzing the crystal structure of the BMS-202/PD-L1 complex. acs.orgnih.gov Similarly, the development of resorcinol dibenzyl ether-based inhibitors used X-ray crystallography to confirm that the lead compound, NPH16 , effectively binds to the PD-L1 dimer. acs.org These methodologies allow chemists to visualize how their designed molecules interact with the target, enabling precise modifications to improve binding affinity and specificity. acs.orgoncotarget.com

Identification and Optimization of Key Pharmacophores and Binding Motifs

Analysis of inhibitor-PD-L1 complex structures has allowed for the identification of crucial pharmacophoric features and binding motifs required for potent inhibition. The binding interaction is often bimodal, featuring both hydrophobic and electrostatic components. oncotarget.com

Key pharmacophoric elements and interactions include:

A Biphenyl Core: The biphenyl moiety of BMS-202 and its analogues establishes significant hydrophobic and π–π stacking interactions with tyrosine residues (Tyr56 ) from both chains of the PD-L1 dimer. acs.orgnih.gov This interaction is critical for anchoring the inhibitor in the binding pocket. acs.org The minimum fragment from BMS compounds that retains activity is the biphenyl group itself. mdpi.com

Hydrogen Bonding: Specific hydrogen bonds play a critical role in ligand binding. Key residues involved in these interactions include Asp122 and Lys124 . nih.gov Molecular docking studies have consistently identified these residues as important for inhibitor binding. nih.govnih.gov The formation of hydrogen bonds with Arg125 has also been suggested to enhance potency. nih.gov

Hydrophilic Tail: To improve properties like solubility and bioavailability, researchers have introduced hydrophilic tails to the biphenyl core. Molecular modeling has shown that the length and nature of this tail can affect the stability of the induced PD-L1 dimer and the binding affinity. acs.org

A pharmacophore model for these immunomodulators generally consists of these key features, guiding the design of new compounds with optimized interactions within the PD-L1 dimer interface. researchgate.net

Computational Chemistry Applications in this compound Discovery (e.g., Molecular Docking, Virtual Screening)

Computational chemistry has been a driving force in the discovery of novel PD-1/PD-L1 inhibitors, enabling the rapid screening of vast chemical libraries and providing insights into binding mechanisms. nih.govtandfonline.com

Virtual Screening: High-throughput virtual screening is a common starting point for identifying new inhibitor scaffolds. tandfonline.comnih.gov In this process, large compound databases are computationally docked into the PD-L1 binding site. tandfonline.commdpi.com Hits are selected based on docking scores, interaction patterns, and predicted binding affinities. tandfonline.comtandfonline.com For example, a multistage virtual screening of multiple databases led to the identification of 35 potential ligands, from which ten novel inhibitors were confirmed experimentally. tandfonline.comtandfonline.com

Molecular Docking: Docking studies are used to predict the binding poses of inhibitors and to understand the specific interactions they form with PD-L1. nih.govpulsus.com This method was used to investigate 69 inhibitors with the same backbone, revealing that the most active molecules formed multiple hydrogen bonds and π-π stacking interactions with key residues like Tyr56 , Phe67 , and Ala121 . nih.gov Docking analysis was also crucial in confirming the binding mode of newly designed compounds like P20 and CH20 within the PD-L1 dimer. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are employed to assess the stability of the inhibitor-protein complex over time. nih.govmdpi.com These simulations can confirm the robustness of the interactions predicted by docking and provide a more dynamic picture of the binding event. nih.gov

Machine Learning and AI: More advanced computational models, such as Artificial Neural Networks (ANN), have been used in conjunction with molecular similarity assessments and docking to create integrated screening models for identifying new PD-L1 inhibitors. chemrxiv.org

These computational approaches have proven to be reliable and effective, accelerating the discovery of novel lead compounds like ZDS20 , which was identified through a virtual screening workflow and serves as a lead for developing new classes of PD-L1 inhibitors. tandfonline.comtandfonline.com

Interactive Data Tables

Inhibitory Activities of Representative Small Molecule PD-1/PD-L1 Inhibitors

The table below summarizes the inhibitory concentrations (IC₅₀) and binding affinities (K D) for several key small-molecule inhibitors targeting the PD-1/PD-L1 pathway.

CompoundIC₅₀ (nM)K D (nM)TargetNotesReference
X14 15.7314.62 (human)PD-L1Developed from BMS-202 via a cyclization strategy. acs.orgnih.gov
BMS-202 118.2-PD-L1A key lead compound for inhibitor development. acs.org
ZDS20 3270-PD-L1Identified via virtual screening, novel scaffold. tandfonline.comtandfonline.com
NPH16 24.4-PD-L1Resorcinol diphenyl ether-based inhibitor. acs.org
LP23 16.7-PD-L1Oxadiazole thioether derivative, 3.2-fold more potent than BMS-202. researchgate.net
P20 26.8-PD-L1Benzo[d]isoxazole scaffold. researchgate.net
CH20 8.5-PD-L1Benzo[d]isothiazole scaffold. researchgate.net

Mechanisms of Resistance to Pd 1/pd L1 in 16 in Preclinical Contexts

Characterization of Acquired Resistance Mechanisms in In Vivo Models

Acquired resistance occurs in tumors that initially respond to PD-1/PD-L1 blockade but subsequently progress. In vivo models, developed through serial treatment and reimplantation of tumors in mice, have been crucial for studying this phenomenon. aacrjournals.orgnih.govantineo.fr These models have demonstrated that continuous exposure to PD-1/PD-L1 inhibitors can exert selective pressure on tumor cells, leading to the emergence of resistant clones. mdpi.com

One of the key mechanisms of acquired resistance is the loss of previously recognized tumor neoantigens. nih.gov As the immune system eliminates tumor cells presenting specific neoantigens, subclones that have lost these antigens can survive and proliferate, leading to relapse. nih.gov This has been observed in preclinical models where tumors that developed acquired resistance were found to have lost multiple mutation-associated neoantigens that were present before treatment. nih.gov

Another significant mechanism involves alterations in the tumor immune microenvironment. nih.govantineo.fr Studies using syngeneic murine tumor variants with acquired resistance have shown heterogeneous changes in immune cell infiltrates, including alterations in lymphoid and myeloid subpopulations. nih.govantineo.fr For example, an increase in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) can create a hostile environment for effector T-cells, thereby overcoming the effects of PD-1/PD-L1 blockade. mdpi.com

Genetic and Epigenetic Alterations Modulating PD-1/PD-L1-IN-16 Efficacy

Specific genetic and epigenetic changes within tumor cells can profoundly impact the efficacy of PD-1/PD-L1 inhibitors.

Genetic Alterations:

β2-Microglobulin (β2M): Loss-of-function mutations in the B2M gene are a well-documented mechanism of both primary and acquired resistance. nih.govmdpi.com β2M is an essential component of the Major Histocompatibility Complex (MHC) class I, which is required for presenting tumor antigens to CD8+ T-cells. nih.govfrontiersin.org Without functional β2M, tumor cells become invisible to these key effector cells, rendering PD-1/PD-L1 blockade ineffective. nih.gov Preclinical studies have shown that tumors with B2M mutations fail to respond to anti-PD-1 therapy. frontiersin.org Gene editing techniques have been used to create B2M knockout tumor models that mimic this resistance mechanism. aacrjournals.org

Janus Kinase 1 and 2 (JAK1/2): Mutations in the JAK1 and JAK2 genes, which are critical components of the interferon-gamma (IFN-γ) signaling pathway, can lead to both primary and acquired resistance. mdpi.comnih.govnih.gov IFN-γ released by activated T-cells normally induces the expression of PD-L1 on tumor cells, a process known as adaptive immune resistance. nih.gov However, loss-of-function mutations in JAK1/2 disrupt this signaling, preventing PD-L1 upregulation and rendering the tumor cells insensitive to the anti-proliferative effects of IFN-γ. nih.govfrontiersin.org Preclinical studies have identified JAK1/2 mutations in tumor cell lines that lack PD-L1 expression upon IFN-γ exposure. nih.govnih.gov

Phosphatase and Tensin Homolog (PTEN): Loss of the tumor suppressor gene PTEN is associated with an immunosuppressive tumor microenvironment and resistance to PD-1/PD-L1 blockade. mdpi.comaacrjournals.orgaacrjournals.org PTEN loss leads to the activation of the PI3K-AKT signaling pathway, which can promote tumor cell proliferation and survival. mdpi.comnih.gov In preclinical melanoma models, PTEN loss has been shown to decrease T-cell infiltration into tumors and increase the expression of immunosuppressive cytokines. aacrjournals.org Furthermore, PTEN loss can regulate PD-L1 expression, contributing to immune evasion. nih.gov

Epigenetic Alterations:

Epigenetic modifications, such as DNA methylation and histone modifications, can also regulate the expression of genes involved in the anti-tumor immune response without altering the DNA sequence itself. nih.govspandidos-publications.comresearchgate.net Hypermethylation of the promoter regions of genes involved in antigen presentation can lead to their silencing, impairing T-cell recognition. nih.gov Similarly, epigenetic silencing of key immune signaling pathways can contribute to resistance. researchgate.net Conversely, epigenetic drugs are being explored in preclinical models to potentially reverse these changes and enhance the efficacy of PD-1/PD-L1 inhibitors. researchgate.net

Role of the Tumor Microenvironment in Preclinical Resistance to this compound

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that plays a critical role in mediating resistance to PD-1/PD-L1 blockade. nih.govaacrjournals.orgaacrjournals.org

An "immune-excluded" or "immune-desert" TME, characterized by a lack of T-cell infiltration, is a major cause of primary resistance. nih.gov Even if T-cells are present in the periphery, they may be unable to penetrate the tumor due to physical barriers or the presence of inhibitory factors. nih.gov

The composition of the immune infiltrate within the TME is also crucial. An abundance of immunosuppressive cell types can counteract the effects of PD-1/PD-L1 inhibition. These include:

Regulatory T cells (Tregs): These cells suppress the activity of effector T-cells. mdpi.com

Myeloid-Derived Suppressor Cells (MDSCs): This heterogeneous population of immature myeloid cells can inhibit T-cell function through various mechanisms. nih.govmdpi.com

M2-polarized Tumor-Associated Macrophages (TAMs): These macrophages can promote tumor growth and suppress anti-tumor immunity. frontiersin.org

Preclinical studies have demonstrated that the TME can be actively shaped by the tumor itself. For instance, PTEN-deficient tumors can create an immunosuppressive microenvironment by recruiting Tregs. aacrjournals.org Hypoxia within the TME has also been shown to be an independent factor that defines resistance to PD-1 blockade in preclinical models of head and neck squamous cell carcinoma. bmj.com

Compensatory Immune Checkpoint Pathways in Preclinical Models

When the PD-1/PD-L1 pathway is blocked, tumor cells and exhausted T-cells can upregulate other inhibitory checkpoint molecules, leading to acquired resistance. nih.govnih.gov This phenomenon highlights the redundancy and complexity of immune regulation. Preclinical models have been instrumental in identifying these compensatory pathways.

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3): TIM-3 is another inhibitory receptor expressed on exhausted T-cells. nih.gov Upregulation of TIM-3 has been observed on tumor-infiltrating lymphocytes in tumors that are resistant to PD-1/PD-L1 blockade. nih.govnih.gov Preclinical studies have shown that co-blockade of PD-1 and TIM-3 can enhance anti-tumor responses and improve survival in mice compared to anti-PD-1 monotherapy. nih.govbmj.com

Lymphocyte-activation gene 3 (LAG-3): LAG-3 is also co-expressed with PD-1 on exhausted T-cells and contributes to their dysfunction. mdpi.combmj.com In preclinical models, the upregulation of LAG-3 has been associated with resistance to anti-PD-1 treatment. nih.gov Combination therapies targeting both PD-1 and LAG-3 have shown promise in preclinical settings. mdpi.com

The following table summarizes key findings from preclinical studies on resistance mechanisms to PD-1/PD-L1 blockade.

Resistance MechanismKey Findings in Preclinical ModelsAssociated Genes/PathwaysCitations
Intrinsic Resistance Lack of pre-existing T-cell infiltrate; Low tumor immunogenicity; Constitutive PD-L1 expression.Low mutational burden, EGFR/ALK mutations nih.gov
Acquired Resistance Loss of tumor neoantigens; Alterations in the tumor immune microenvironment.- nih.govaacrjournals.orgnih.govantineo.frmdpi.com
Genetic Alterations Impaired antigen presentation; Insensitivity to IFN-γ; Immunosuppressive TME.B2M, JAK1/2, PTEN nih.govmdpi.comfrontiersin.orgfrontiersin.orgaacrjournals.orgnih.govnih.govaacrjournals.orgaacrjournals.org
Tumor Microenvironment "Immune-excluded" phenotype; Infiltration of Tregs, MDSCs, and M2-TAMs; Hypoxia.TGF-β, CXCL10 nih.govmdpi.comaacrjournals.orgaacrjournals.orgfrontiersin.orgbmj.com
Compensatory Checkpoints Upregulation of alternative inhibitory receptors on T-cells.TIM-3, LAG-3 nih.govnih.govnih.govbmj.commdpi.combmj.com

Preclinical Combination Strategies with Pd 1/pd L1 in 16

Combination with Conventional Cancer Therapies in Preclinical Models

Chemotherapy, long a cornerstone of cancer treatment, has been shown in preclinical models to have immunomodulatory effects that can synergize with PD-1/PD-L1 blockade. nih.gov Certain chemotherapeutic agents can induce a form of cancer cell death known as immunogenic cell death (ICD). nih.gov This process leads to the release of tumor-associated antigens and danger signals that can stimulate an anti-tumor immune response. nih.gov

Preclinical studies have demonstrated that the combination of chemotherapy with PD-1/PD-L1 inhibitors can lead to enhanced tumor control. cjcrcn.org The chemotherapy-induced release of antigens can prime an immune response that is then unleashed by the checkpoint inhibitor. Furthermore, some chemotherapies can selectively deplete immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment, further tipping the balance towards an effective anti-tumor immune response. mdpi.com

Table 1: Preclinical Rationale for Combining Chemotherapy with PD-1/PD-L1 Inhibitors

Mechanism of Synergy Effect of Chemotherapy Role of PD-1/PD-L1 Inhibitor
Increased Antigenicity Induces immunogenic cell death, leading to the release of tumor antigens. Enhances the activity of T cells that recognize the newly released antigens.
Modulation of Immune Cells Can deplete immunosuppressive cells (e.g., Tregs, MDSCs). Blocks the inhibition of activated T cells, allowing for a more robust anti-tumor response.

| Enhanced T-cell Infiltration | Can alter the tumor microenvironment to be more permissive to T-cell entry. | Promotes the survival and function of infiltrating T cells. |

Radiotherapy is a localized treatment that uses ionizing radiation to kill cancer cells. bmj.com Preclinical evidence strongly supports the combination of radiotherapy with PD-1/PD-L1 inhibitors. nih.gov Radiation can induce the release of tumor antigens and inflammatory signals, effectively turning the irradiated tumor into an in situ vaccine. frontiersin.org This can lead to an immune response not only at the site of irradiation but also at distant, non-irradiated tumor sites, a phenomenon known as the abscopal effect. cjcrcn.org

However, radiotherapy can also lead to the upregulation of PD-L1 on tumor cells, which can dampen the induced anti-tumor immune response. frontiersin.orgnih.gov By combining radiotherapy with a PD-1/PD-L1 inhibitor, this immunosuppressive signal can be blocked, leading to a more potent and systemic anti-tumor effect. nih.gov Preclinical models have shown that this combination can lead to improved local and distant tumor control compared to either treatment alone. bmj.com

Combination with Other Immunotherapeutic Agents in Preclinical Models

CTLA-4 is another critical immune checkpoint that acts earlier in the T-cell activation process than PD-1, primarily in the lymph nodes. aacrmeetingnews.org Because PD-1 and CTLA-4 regulate distinct, non-redundant inhibitory pathways, their simultaneous blockade can lead to a more comprehensive activation of the anti-tumor immune response. nih.gov

Preclinical studies have demonstrated that the combination of PD-1/PD-L1 and CTLA-4 inhibitors can result in superior anti-tumor activity compared to monotherapy with either agent. bmj.com This dual blockade can lead to an increase in the proliferation and function of tumor-infiltrating T cells. nih.gov While the potential for increased immune-related adverse events is a consideration, the preclinical data provided a strong rationale for the clinical development of this combination therapy. nih.gov

Table 2: Preclinical Rationale for Co-inhibition of PD-1/PD-L1 and CTLA-4

Checkpoint Target Primary Site of Action Effect of Blockade
CTLA-4 Lymph Nodes (T-cell priming phase) Promotes the activation and proliferation of a broader repertoire of T cells.

| PD-1/PD-L1 | Tumor Microenvironment (T-cell effector phase) | Restores the function of exhausted T cells within the tumor. |

While checkpoint inhibitors work by "releasing the brakes" on the immune system, another approach is to "step on the gas" by activating co-stimulatory pathways. Co-stimulatory molecules on T cells, such as 4-1BB (CD137), OX40, and CD27, provide positive signals that are essential for optimal T-cell activation, proliferation, and survival. nih.gov

Preclinical models have shown that combining PD-1/PD-L1 blockade with agonistic antibodies that activate these co-stimulatory pathways can lead to potent synergistic anti-tumor effects. nih.gov For example, a 4-1BB agonist can enhance the expansion and effector function of CD8+ T cells that have been reinvigorated by PD-1 blockade. This strategy aims to both remove inhibitory signals and provide strong activation signals to T cells, resulting in a more robust and durable anti-tumor immune response.

The search focused on preclinical combination strategies, including its use with targeted molecular therapies such as MAPK inhibitors, and assessments of its impact on anti-tumor immune responses. However, no publicly available scientific literature or data could be found for a compound with the designation “PD-1/PD-L1-IN-16.”

This suggests that “this compound” may be an internal research code not yet disclosed in public literature, a very recently developed compound on which data has not yet been published, or an incorrect designation. Without verifiable, publicly accessible information, it is not possible to create a scientifically accurate and informative article as requested.

General information on the combination of PD-1/PD-L1 inhibitors with other therapies is available. For instance, preclinical studies have explored the synergistic effects of combining PD-1/PD-L1 checkpoint inhibitors with MAPK inhibitors in models of melanoma and other cancers. nih.govascopubs.orgresearchgate.net These studies suggest that such combinations can enhance anti-tumor immunity by promoting the infiltration and activation of T cells within the tumor microenvironment. nih.govnih.gov However, this information is of a general nature and does not pertain specifically to "this compound".

Advanced Research Methodologies and Future Directions for Pd 1/pd L1 in 16

Development of Innovative Preclinical Models for Comprehensive PD-1/PD-L1-IN-16 Evaluation

The evaluation of small-molecule inhibitors targeting the PD-1/PD-L1 axis, such as this compound, necessitates the use of sophisticated preclinical models that can accurately recapitulate the human tumor microenvironment (TME). The development of such models is crucial for understanding the compound's efficacy and mechanism of action. patsnap.com

Humanized mouse models are at the forefront of this research. These models, which involve transplanting human immune cells into immunodeficient mice, allow for the in vivo assessment of a compound's effect on a human immune system. For instance, in a humanized mouse model with MDA-MB-231 tumors, oral administration of a small-molecule PD-L1 antagonist led to a dose-dependent reduction in tumor growth and an increase in tumor-infiltrating T cells. patsnap.com Similarly, the MC38 xenograft model overexpressing human PD-L1 has been instrumental in demonstrating the dose-dependent tumor growth inhibition by these small molecules. patsnap.com The lack of activity in immunocompromised mice highlights the dependency of these inhibitors on a functional immune system. patsnap.com

Another innovative approach is the establishment of anti-PD-1 resistant models. These are created by repeatedly treating tumor-bearing mice with an anti-PD-1 antibody and selecting for non-responsive tumors. bmj.com Such models are invaluable for studying the mechanisms of acquired resistance and for testing the efficacy of new compounds like this compound in overcoming this resistance. For example, BALB/c-hPD1 mice transplanted with CT26 cells have been used to generate anti-PD-1 resistant cell lines, which exhibit a stable resistant phenotype and accelerated in vivo proliferation. bmj.com Furthermore, engineered resistant models, created by knocking out genes known to confer resistance, such as B2m or Stk11 in CT26 cells, provide a controlled system to dissect specific genetic contributions to resistance. bmj.com

The development of these advanced preclinical models provides essential platforms for the comprehensive evaluation of this compound, enabling detailed investigation into its efficacy, mechanism of action, and potential to overcome resistance.

Identification and Validation of Preclinical Biomarkers for Response Prediction and Resistance Monitoring

Identifying and validating preclinical biomarkers is critical for predicting which tumors will respond to this compound and for monitoring the development of resistance. A range of biomarkers are currently under investigation, spanning from protein expression to genetic and epigenetic modifications.

Predictive Biomarkers:

PD-L1 Expression: While widely used, PD-L1 expression as a biomarker has its limitations. dovepress.comresearchgate.net High PD-L1 expression is often associated with a better response to PD-1/PD-L1 blockade, but responses are still observed in patients with low or negative PD-L1 expression. bmj.comfrontiersin.org Small molecule inhibitors may offer an advantage here, as some, like GS-4224, selectively engage cells with high PD-L1 expression. bmj.com

Tumor Mutational Burden (TMB): A high TMB is generally correlated with increased neoantigen presentation and a better response to immune checkpoint inhibitors. researchgate.netconference-correspondent.com

Microsatellite Instability (MSI): MSI-high tumors often have a high TMB and are more likely to respond to PD-1/PD-L1 blockade. bmj.comconference-correspondent.com

Tumor-Infiltrating Lymphocytes (TILs): The density and type of TILs within the tumor microenvironment are indicative of a pre-existing anti-tumor immune response and can predict response to therapy. researchgate.net

Resistance Monitoring Biomarkers:

Upregulation of Alternative Checkpoints: Increased expression of other inhibitory receptors like TIM-3 and LAG-3 on T cells is a known mechanism of acquired resistance. dovepress.comfrontiersin.org Monitoring the expression of these molecules can signal the development of resistance.

Mutations in the Interferon-γ (IFN-γ) Signaling Pathway: Loss-of-function mutations in genes such as JAK1 and JAK2 can lead to an inability of tumor cells to respond to IFN-γ, resulting in decreased antigen presentation and resistance to therapy. dovepress.commdpi.com

Circulating Biomarkers: Analysis of circulating tumor DNA (ctDNA), blood TMB (bTMB), and various immune cell populations in the peripheral blood can provide a non-invasive means to monitor treatment response and detect emerging resistance. frontiersin.org A study identified a 37-biomarker signature in the blood that could identify patients resistant to anti-PD-1/PD-L1 therapy before treatment initiation. conference-correspondent.com

The table below summarizes key preclinical biomarkers:

Biomarker CategorySpecific BiomarkerImplication for this compound
Predictive PD-L1 ExpressionMay predict response, but not definitively. bmj.comfrontiersin.org
Tumor Mutational Burden (TMB)High TMB may indicate a higher likelihood of response. researchgate.netconference-correspondent.com
Microsatellite Instability (MSI)MSI-High status is a strong predictor of response. bmj.comconference-correspondent.com
Tumor-Infiltrating Lymphocytes (TILs)High density of CD8+ TILs suggests a favorable response. researchgate.net
Resistance Upregulation of TIM-3, LAG-3Indicates T-cell exhaustion and acquired resistance. dovepress.comfrontiersin.org
JAK1/JAK2 MutationsCan lead to loss of response to IFN-γ and resistance. dovepress.commdpi.com
Circulating Biomarkers (ctDNA, bTMB)Allows for non-invasive monitoring of resistance. frontiersin.org

Application of Multi-Omics Technologies in this compound Research

Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and other "omics" fields, are revolutionizing our understanding of the complex interactions between tumors and the immune system. mdpi.com These technologies are invaluable for the comprehensive study of this compound.

Genomics and Transcriptomics:

Whole-exome and RNA sequencing can identify genetic and transcriptomic features associated with response or resistance. mdpi.com For example, a multi-omics machine learning model integrating genomic and transcriptomic data has been shown to improve the prediction of anti-PD-1 treatment outcomes in melanoma compared to TMB alone. mdpi.com Such models can be trained to identify patients most likely to benefit from this compound.

Single-cell sequencing provides a high-resolution view of the tumor microenvironment, allowing for the characterization of different cell populations and their gene expression profiles. dovepress.com This can help to understand how this compound affects various immune and tumor cell subsets.

Proteomics:

Mass spectrometry-based proteomics can identify protein expression patterns and post-translational modifications that are altered in response to treatment. frontiersin.org A study using high-throughput proteomics and RNA-seq identified proteins related to protein processing in the endoplasmic reticulum as playing a role in the response to anti-PD-1 therapy. nih.gov

Proteomic analysis of tumor biopsies and blood samples can lead to the discovery of novel biomarkers. For instance, a proteomic gene signature has been developed to predict the efficacy of anti-PD-1/PD-L1 monotherapy in non-small cell lung cancer (NSCLC). amegroups.org

Integrated Multi-Omics:

By combining data from multiple omics platforms, researchers can build comprehensive models of the tumor ecosystem. A deep learning approach that integrates serial radiomics and laboratory data has shown promise in predicting clinical outcomes of anti-PD-1/PD-L1 immunotherapy in NSCLC. researchgate.net

These integrated analyses can reveal novel mechanisms of action for compounds like this compound and identify new therapeutic targets for combination therapies.

Exploration of Novel Mechanisms and Off-Target Pathway Interactions of this compound Beyond Classical Immune Checkpoint Blockade

While the primary mechanism of PD-1/PD-L1 inhibitors is the blockade of the PD-1/PD-L1 interaction, small molecules like this compound may have additional mechanisms of action and potential off-target effects.

Novel Mechanisms:

PD-L1 Dimerization and Internalization: Some small-molecule inhibitors have been shown to induce the dimerization and subsequent internalization of PD-L1 on the cell surface. researchgate.netmdpi.comacs.org This not only blocks the interaction with PD-1 but also removes PD-L1 from the cell surface, potentially leading to a more durable effect. The compound S4-1, for example, effectively induces PD-L1 dimerization and internalization, enhancing the cytotoxicity of immune cells. acs.org

Inhibition of PD-L1 Transcription and Translation: Certain small molecules can inhibit the synthesis of the PD-L1 protein itself. nih.govnih.gov For instance, the drug tomivosertib (B560178) (eFT508) has been shown to inhibit PD-L1 protein synthesis, delaying tumor growth in a mouse model of liver cancer. nih.gov

Promotion of PD-L1 Degradation: Another potential mechanism is the promotion of PD-L1 protein degradation. nih.gov

Off-Target Pathway Interactions:

The potential for off-target effects is an important consideration for any small-molecule drug. While specific off-target interactions for this compound have not been extensively reported, research into other small-molecule inhibitors provides some insights into potential areas of investigation. For example, some biphenyl-based scaffolds, which are common in PD-1/PD-L1 inhibitors, may interact with other proteins containing hydrophobic pockets. researchgate.net It is crucial to perform comprehensive off-target profiling to ensure the specificity and safety of this compound.

Strategic Directions for Overcoming Preclinical Resistance to this compound

Overcoming resistance to PD-1/PD-L1 blockade is a major challenge in cancer immunotherapy. researchgate.net Several strategies are being explored in preclinical models to address this issue.

Combination Therapies: Combining this compound with other therapeutic agents is a promising approach to overcome resistance. mdpi.com

Targeting other immune checkpoints: Co-blockade of other inhibitory receptors like CTLA-4, TIM-3, and LAG-3 can restore T-cell function in the context of acquired resistance. mdpi.com

Targeting immunosuppressive cells and cytokines: Strategies to deplete or reprogram regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs) can enhance the efficacy of PD-1/PD-L1 blockade. frontiersin.orgresearchgate.net Blockade of immunosuppressive cytokines like TGF-β can also improve T-cell infiltration and anti-tumor immunity. frontiersin.org

Combination with chemotherapy or radiation: These conventional therapies can induce immunogenic cell death, leading to the release of tumor antigens and enhancement of the anti-tumor immune response. frontiersin.org

Modulation of the Gut Microbiome: The composition of the gut microbiota has been shown to influence the response to immune checkpoint inhibitors. frontiersin.org Fecal microbiota transplantation from responding patients to non-responding mice has been shown to improve the efficacy of PD-1 blockade. frontiersin.org

Development of Novel Formulations: Nano-immunotherapy approaches are being investigated to improve the delivery and efficacy of immunomodulatory agents. researchgate.net

The table below outlines potential strategies to overcome resistance:

Resistance MechanismStrategyRationale
T-cell exhaustion Combination with anti-TIM-3 or anti-LAG-3 antibodies. mdpi.comBlocks alternative inhibitory pathways on exhausted T cells.
Immunosuppressive TME Depletion of Tregs, MDSCs; blockade of TGF-β. frontiersin.orgresearchgate.netfrontiersin.orgReduces immunosuppressive signals in the tumor microenvironment.
Insufficient T-cell priming Combination with tumor neoantigen vaccines. mdpi.comIncreases the pool of tumor-specific T cells.
Poor T-cell infiltration Combination with therapies that remodel the extracellular matrix.Enhances T-cell access to the tumor.

Translational Research Considerations for Small Molecule PD-1/PD-L1 Inhibitors

The translation of small-molecule PD-1/PD-L1 inhibitors like this compound from preclinical research to clinical application requires careful consideration of several factors.

Pharmacokinetics and Pharmacodynamics: Small molecules offer potential advantages over monoclonal antibodies, including oral bioavailability and shorter half-lives. aacrjournals.orgaacrjournals.org A shorter half-life may allow for better management of immune-related adverse events through dose titration and interruption. bmj.comaacrjournals.org

Tissue Penetration: Small molecules may exhibit better penetration into solid tumors compared to larger antibody-based therapies. aacrjournals.orgaacrjournals.org This could lead to enhanced efficacy, particularly in bulky tumors. aacrjournals.org

Clinical Trial Design: Early-phase clinical trials should carefully evaluate the safety, tolerability, and pharmacokinetic profile of the compound. Biomarker-driven patient selection will be crucial to identify the patient populations most likely to benefit. The development of companion diagnostics to measure relevant biomarkers will be an important part of the clinical development strategy.

Combination Strategies: Given the multifactorial nature of cancer, combination therapies are likely to be the most effective approach. mdpi.com Clinical trials should be designed to evaluate this compound in combination with other immunotherapies, targeted therapies, and conventional treatments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。